N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide
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Overview
Description
N-(5-(2-oxa-5-azabicyclo[221]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the oxygenated 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized analogues.
Scientific Research Applications
N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound used as a platform for functional diversity.
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate:
Uniqueness
N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide stands out due to its sulfonyl and thiazolyl groups, which confer unique chemical properties and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S2/c1-6(14)12-10-11-3-9(18-10)19(15,16)13-4-8-2-7(13)5-17-8/h3,7-8H,2,4-5H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVYGLYZJGSMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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